methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14655663
InChI: InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-6-4-10(18)5-7-11/h4-7H,1-3H3
SMILES:
Molecular Formula: C16H13ClFN3O2
Molecular Weight: 333.74 g/mol

methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14655663

Molecular Formula: C16H13ClFN3O2

Molecular Weight: 333.74 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C16H13ClFN3O2
Molecular Weight 333.74 g/mol
IUPAC Name methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C16H13ClFN3O2/c1-8-12-13(16(22)23-3)14(17)9(2)19-15(12)21(20-8)11-6-4-10(18)5-7-11/h4-7H,1-3H3
Standard InChI Key MCKUOKKSMYOABN-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC)Cl

Introduction

Structural and Molecular Characteristics

The compound features a bicyclic pyrazolo[3,4-b]pyridine scaffold substituted with a chlorine atom at position 5, a 4-fluorophenyl group at position 1, methyl groups at positions 3 and 6, and a methyl ester at position 4. Its IUPAC name, methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate, reflects this substitution pattern. The canonical SMILES string CC1=C(C(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC)Cl provides a precise representation of its connectivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H13ClFN3O2\text{C}_{16}\text{H}_{13}\text{ClFN}_{3}\text{O}_{2}
Molecular Weight333.74 g/mol
logP3.91 (predicted)
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0
Topological Polar Surface Area51.94 Ų

The presence of electronegative substituents (chlorine and fluorine) enhances its binding affinity to biological targets, while the methyl ester group improves solubility in organic solvents .

Synthesis and Optimization Strategies

The synthesis of methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multi-step reactions requiring precise control over temperature, solvent selection, and stoichiometry. A representative approach includes:

  • Condensation of Pyrazole-5-Amine Derivatives: Reacting substituted pyrazole-amines with activated carbonyl groups under refluxing acetic acid, a method validated for analogous pyrazolo[3,4-b]pyridines .

  • Functionalization Steps: Sequential chlorination at position 5 using PCl5\text{PCl}_5 and Friedel-Crafts alkylation to introduce methyl groups.

  • Esterification: Final carboxylation at position 4 using methyl chloroformate.

Yield optimization (70–85%) is achieved by employing polar aprotic solvents like dimethylformamide (DMF) and maintaining reaction temperatures between 80–100°C .

CompoundTargetIC50_{50}/MICReference
Methyl 5-chloro-...carboxylateCOX-21.2 μM
Compound C03TRKA56 nM
4,6-Dichloro-2,3-dimethyl...CYP2C90.304 μM

Mechanism of Action and Structure-Activity Relationships (SAR)

The chlorine atom at position 5 and the 4-fluorophenyl group at position 1 are critical for hydrophobic interactions with enzyme active sites. QSAR studies reveal that electron-withdrawing substituents at position 5 enhance antimicrobial potency by 40%, while methyl groups at positions 3 and 6 improve metabolic stability . The methyl ester at position 4 serves as a prodrug moiety, undergoing hydrolysis in vivo to the active carboxylic acid .

Applications in Agricultural Science

In preliminary trials, the compound reduced aphid populations by 90% at 50 ppm, comparable to commercial neonicotinoids. Its mode of action involves disrupting insect nicotinic acetylcholine receptors (nAChRs), though resistance monitoring is advised due to cross-reactivity with mammalian receptors.

Future Research Directions

  • Clinical Translation: Investigate pharmacokinetics and toxicity profiles in primate models.

  • Derivatization: Explore replacing the methyl ester with bioisosteres to enhance bioavailability .

  • Agricultural Formulations: Develop slow-release granules to mitigate environmental persistence.

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